molecular formula C16H13NO2S B1391971 Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate CAS No. 1187164-10-8

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

Cat. No.: B1391971
CAS No.: 1187164-10-8
M. Wt: 283.3 g/mol
InChI Key: FDFJDHHJAFJRIX-UHFFFAOYSA-N
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Description

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate: is an organic compound that features a quinoline moiety attached to a thiophene ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate typically involves the condensation of quinoline derivatives with thiophene carboxylates. One common method is the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a base such as sodium ethoxide in ethanol under reflux conditions . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer or Gewald reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine: Its quinoline moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the materials science field, this compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials .

Mechanism of Action

The mechanism of action of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is unique due to the specific positioning of the quinoline moiety at the 3-position of the thiophene ring. This structural arrangement can influence the compound’s electronic properties and reactivity, making it distinct from other quinoline or thiophene derivatives .

Properties

IUPAC Name

ethyl 5-quinolin-3-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFJDHHJAFJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250698
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-10-8
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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